molecular formula C8H4BrFN2 B15337899 6-Bromo-5-fluoroquinoxaline

6-Bromo-5-fluoroquinoxaline

Cat. No.: B15337899
M. Wt: 227.03 g/mol
InChI Key: XRBPUINPPLHJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-fluoroquinoxaline is a heterocyclic compound with the molecular formula C8H4BrFN2. It is a derivative of quinoxaline, which is a nitrogen-containing aromatic compound.

Preparation Methods

The synthesis of 6-Bromo-5-fluoroquinoxaline typically involves the bromination and fluorination of quinoxaline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .

Chemical Reactions Analysis

6-Bromo-5-fluoroquinoxaline can undergo various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-5-fluoroquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoroquinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, quinoxaline derivatives have been shown to inhibit bacterial DNA gyrase, leading to antibacterial activity . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

6-Bromo-5-fluoroquinoxaline can be compared with other quinoxaline derivatives such as:

The uniqueness of 6-Bromo-5-fl

Properties

Molecular Formula

C8H4BrFN2

Molecular Weight

227.03 g/mol

IUPAC Name

6-bromo-5-fluoroquinoxaline

InChI

InChI=1S/C8H4BrFN2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H

InChI Key

XRBPUINPPLHJAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.